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Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field

crucial for understanding cellular processes, disease pathogenesis, and for the discovery of

novel biomarkers and therapeutic targets. Accurate quantification of lipids is paramount for

meaningful biological interpretation. However, the inherent variability in sample preparation,

extraction efficiency, and instrument response poses significant challenges to obtaining reliable

quantitative data. The use of internal standards (IS) is a critical and indispensable strategy to

control for this variability and ensure data accuracy and reproducibility in both targeted and

untargeted lipidomics studies.[1][2][3]

Internal standards are compounds that are structurally similar to the analytes of interest but are

not naturally present in the biological sample.[4] They are added to samples at a known

concentration at the earliest stage of sample preparation, typically before lipid extraction.[4] By

co-extracting and co-analyzing with the endogenous lipids, internal standards experience the

same sample processing variations. The signal of the endogenous lipid is then normalized to

the signal of the corresponding internal standard, effectively canceling out analytical

inconsistencies.

This document provides detailed application notes and protocols for the effective use of internal

standards in lipidomics analysis, aimed at researchers, scientists, and drug development

professionals.
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Types of Internal Standards
The two most common types of internal standards used in lipidomics are:

Stable Isotope-Labeled Lipids: These are considered the "gold standard" as they are

chemically identical to their endogenous counterparts, differing only in isotopic composition

(e.g., containing 2H/D or 13C).[4] This near-identical physicochemical behavior ensures they

closely mimic the extraction and ionization efficiency of the target lipids.

Odd-Chain and Non-Endogenous Lipids: These are lipids with fatty acid chains of an odd

number of carbons or other structural features not typically found in the biological system

under investigation. They are cost-effective alternatives to stable isotope-labeled standards

and are widely used, particularly in untargeted lipidomics.

Selection Criteria for Internal Standards
The selection of appropriate internal standards is crucial for accurate quantification. Key

considerations include:

Structural Similarity: The internal standard should be as structurally similar as possible to the

lipid class being quantified to ensure comparable extraction and ionization efficiencies.[4]

Non-Endogenous: The chosen standard must not be naturally present in the sample to avoid

interference.[4]

Purity: The internal standard should be of high purity to ensure accurate concentration

determination.

Elution Profile: In liquid chromatography-mass spectrometry (LC-MS) based methods, the

internal standard should ideally elute close to the analytes of interest without co-eluting with

any endogenous lipids that might cause isobaric interference.

Quantitative Data for Commercially Available
Internal Standard Mixtures
For convenience and standardization, several pre-mixed internal standard cocktails are

commercially available. These mixtures contain a variety of lipid classes at certified
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concentrations, simplifying the workflow and improving inter-laboratory comparability.

Table 1: Composition of Avanti SPLASH® LIPIDOMIX® Mass Spec Standard[5][6]

Mixture Component Target Conc. (μg/mL)

15:0-18:1(d7) PC 160

15:0-18:1(d7) PE 5

15:0-18:1(d7) PS 5

15:0-18:1(d7) PG 30

15:0-18:1(d7) PI 10

15:0-18:1(d7) PA 7

18:1(d7) LPC 25

18:1(d7) LPE 5

18:1(d7) Chol Ester 350

18:1(d7) MG 2

15:0-18:1(d7) DG 10

15:0-18:1(d7)-15:0 TG 55

18:1(d9) SM 30

Cholesterol (d7) 100

Table 2: Composition of Avanti Odd-Chained LIPIDOMIX® Quantitative Mass Spec Internal

Standard[7]
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Mixture Component Target Conc. (μg/mL)

17:1 Lyso PG (Na Salt) 13

17:1 Lyso PA (NH4 Salt) 15

17:1 Lyso PI (NH4 Salt) 13

17:1 Lyso PS (Na Salt) 13

17:1 Lyso PC 575

17:1 Lyso PE 12

17:0-17:0 DAG 300

17:0-17:0-17:0 TAG 1500

12:0 SM (d18:1/12:0) 650

17:0-14:1 PC 3775

17:0-14:1 PS (NH4 Salt) 180

17:0-14:1 PG (NH4 Salt) 90

17:0-14:1 PA (NH4 Salt) 15

17:0-14:1 PE 120

17:0-14:1 PI (NH4 Salt) 200

17:0 Chol Ester 8475

Experimental Protocols
The following protocols provide a step-by-step guide for the use of internal standards in

lipidomics analysis of plasma and cultured cells.

Protocol 1: Lipid Extraction from Plasma with Internal
Standard Spiking
This protocol is adapted from methods utilizing a one-phase extraction with 1-butanol and

methanol.[8]
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Materials:

Plasma samples

Internal Standard (IS) solution (e.g., Avanti SPLASH® LIPIDOMIX® diluted in a suitable

solvent)

1-butanol:methanol (1:1, v/v) with 5 mM ammonium formate

Microcentrifuge tubes

Vortex mixer

Sonicator

Centrifuge

Procedure:

Thaw plasma samples on ice.

In a microcentrifuge tube, add 10 µL of plasma.

Add a known amount of the internal standard solution to the plasma sample. For example,

add 10 µL of a 1:10 diluted SPLASH Lipidomix standard.[9]

Add 100 µL of the 1-butanol:methanol (1:1, v/v) solution containing 5 mM ammonium

formate.

Vortex the mixture vigorously for 10 seconds.

Sonicate the mixture for 1 hour in a water bath sonicator.

Centrifuge the tubes at 13,000 x g for 10 minutes to pellet any precipitated proteins.

Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for

LC-MS analysis.
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Protocol 2: Lipid Extraction from Cultured Cells with
Internal Standard Spiking
This protocol is a general procedure for lipid extraction from adherent or suspension cells.

Materials:

Cultured cells (adherent or in suspension)

Phosphate-buffered saline (PBS), ice-cold

Internal Standard (IS) solution

Methanol (LC-MS grade), ice-cold

Methyl-tert-butyl ether (MTBE)

Water (LC-MS grade)

Cell scraper (for adherent cells)

Microcentrifuge tubes

Vortex mixer

Sonicator

Centrifuge

Procedure:

Cell Harvesting:

Adherent cells: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape

the cells. Transfer the cell suspension to a microcentrifuge tube.

Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells. Discard the

supernatant.

Resuspend the cell pellet in a known volume of ice-cold water (e.g., 100 µL).

Add a known amount of the internal standard solution to the cell suspension.

Add 225 µL of ice-cold methanol.

Add 750 µL of MTBE.

Vortex the mixture vigorously for 10 minutes at 4°C.

Add 188 µL of LC-MS grade water to induce phase separation.

Vortex for 20 seconds and then let the mixture stand at room temperature for 10 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully collect the upper organic phase, which contains the lipids, into a clean tube.

Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of

isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.

Protocol 3: Data Normalization using Internal Standards
Data normalization is a critical step to correct for variations in sample handling and instrument

response.

Procedure:

Peak Integration: Integrate the peak areas of both the endogenous lipids and the

corresponding internal standards in the chromatograms obtained from the LC-MS analysis.

Calculate Response Ratio: For each endogenous lipid, calculate the response ratio by

dividing its peak area by the peak area of the assigned internal standard.
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Response Ratio = (Peak Area of Endogenous Lipid) / (Peak Area of Internal Standard)

Quantification: The concentration of the endogenous lipid can then be determined by

comparing its response ratio to a calibration curve generated using known concentrations of

the corresponding lipid standard. For relative quantification, the response ratios can be

directly compared across different samples.
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Caption: Experimental workflow for lipidomics analysis using internal standards.
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Caption: Decision tree for selecting an appropriate internal standard.

Sphingolipid Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1148699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


De Novo Synthesis

Central Hub

Complex Sphingolipids Salvage Pathway

Serine + Palmitoyl-CoA

Dihydrosphingosine
(Sphinganine)

SPT

Dihydroceramide

CerS

Ceramide

DEGS1

Sphingomyelin

SMS

Glucosylceramide

GCS

Galactosylceramide

CGT

Sphingosine

CDaseSMase GBA GALC CerS

Sphingosine-1-Phosphate

SphKSPP

Click to download full resolution via product page

Caption: Simplified overview of the sphingolipid signaling pathway.

Conclusion
The judicious selection and application of internal standards are fundamental to achieving

accurate and reliable quantitative results in lipidomics. By carefully following standardized

protocols for sample preparation, extraction, and data normalization, researchers can

significantly enhance the quality and reproducibility of their lipidomics data. This, in turn, will

lead to more robust biological insights and accelerate discoveries in basic research and drug

development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1148699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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